4-Phenylcyclohexene

Analytical Chemistry Quality Control Reference Materials

4-Phenylcyclohexene (CAS 4994-16-5) is a cyclohexene derivative with a phenyl substituent at the 4-position, classified as an aromatic hydrocarbon. It is recognized as an analog of vinylcyclohexene and a volatile organic compound formed as a trace by-product during styrene-butadiene latex production.

Molecular Formula C12H14
Molecular Weight 158.24 g/mol
CAS No. 4994-16-5
Cat. No. B1218791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylcyclohexene
CAS4994-16-5
Synonyms4-phenylcyclohexene
Molecular FormulaC12H14
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C2=CC=CC=C2
InChIInChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2
InChIKeyXWCWNUSFQVJNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylcyclohexene (CAS 4994-16-5) Procurement Guide: Verified Specifications and Differentiation Data


4-Phenylcyclohexene (CAS 4994-16-5) is a cyclohexene derivative with a phenyl substituent at the 4-position, classified as an aromatic hydrocarbon . It is recognized as an analog of vinylcyclohexene [1] and a volatile organic compound formed as a trace by-product during styrene-butadiene latex production [2]. This compound functions primarily as a versatile building block in organic synthesis, participating in Grignard reactions, cross-coupling reactions, and Heck arylations for the construction of complex pharmaceutical and agrochemical intermediates .

4-Phenylcyclohexene (CAS 4994-16-5): Why Generic Substitution Risks Experimental Failure


4-Phenylcyclohexene is not interchangeable with its in-class analogs due to its unique substitution pattern and resulting physicochemical properties. Structurally, it is an analog of vinylcyclohexene, with a phenyl group at the 4-position [1]. This specific substitution influences its reactivity in catalytic processes such as Heck arylations, where the selectivity toward 4-phenylcyclohexene over other positional isomers depends critically on the catalyst system . Furthermore, its physical properties—including melting point of -14 °C, boiling point of 235 °C, and refractive index range of 1.539-1.545 at 20°C —differ from other substituted cyclohexenes, directly affecting purification protocols and analytical identification. Substituting with a different cyclohexene derivative without accounting for these specific parameters can lead to failed reactions, inconsistent analytical results, or compromised product quality.

4-Phenylcyclohexene (CAS 4994-16-5): Quantitative Evidence of Differentiation from Analogs and Alternatives


Analytical Purity Specification: 4-Phenylcyclohexene (≥96.0% GC) vs. Lower-Grade Alternatives (95%)

The analytical standard grade of 4-Phenylcyclohexene is certified at ≥96.0% purity as determined by gas chromatography (GC area %) . This specification is notably higher than the typical 95% purity offered by several general-purpose reagent suppliers . This difference is critical for applications requiring precise quantitation.

Analytical Chemistry Quality Control Reference Materials

Synthesis Selectivity: 4-Phenylcyclohexene Yield Advantage in Pd-Catalyzed Heck Arylation

In palladium-catalyzed Heck arylation of cyclohexene, the choice of catalyst system directly determines the selectivity toward 4-phenylcyclohexene. The use of a Pd/Al2O3 catalyst in the presence of dimethyldidodecylammonium lactate (ionic liquid C) yields the highest productivity and selectivity for 4-phenylcyclohexene . In contrast, alternative catalytic systems produce different product distributions.

Catalysis Organic Synthesis Heck Arylation

Thermal Stability Differentiation: 4-Phenylcyclohexene Thermal Profile vs. 4,4′-Disubstituted Phenylcyclohexanes (PCH)

Thermal stability considerations are critical for storage and application. 4-Phenylcyclohexene is recommended for storage at refrigerated temperatures (2-8°C or 0-10°C) due to its sensitivity to heat . In contrast, related 4,4′-disubstituted phenylcyclohexanes (PCH) exhibit distinct, complex thermal behaviors with multiple solid-state phase transitions and melting points as determined by DSC [1]. This highlights that even within the same broad structural class, thermal properties are not interchangeable.

Thermal Analysis Material Science DSC

Physical Specification Consistency: 4-Phenylcyclohexene Refractive Index Range vs. Structural Analogs

The refractive index of 4-phenylcyclohexene is specified within a narrow range of 1.539-1.545 at 20°C/D . This parameter is a direct consequence of its molecular structure (a phenyl-substituted cyclohexene) and differs from other cyclohexene derivatives, which have their own distinct refractive index values. For instance, the closely related 4-phenyl-3-amino-cyclohexenes exhibit different spectroscopic and physical properties due to the additional amino substitution [1].

Analytical Chemistry Quality Control Identity Testing

Analytical Standard Grade: 4-Phenylcyclohexene Certified vs. Uncertified Reagent Grade

4-Phenylcyclohexene is available as an analytical standard (e.g., MilliporeSigma Supelco, TCI >96.0% GC) with certified purity and accompanying documentation including proton NMR spectrum confirmation of structure and defined expiry period (36 months) . This certification provides traceable quality assurance that is absent in uncertified reagent grades .

Analytical Chemistry Reference Materials Method Validation

4-Phenylcyclohexene (CAS 4994-16-5): Validated Research and Industrial Application Scenarios


Analytical Method Development and Validation

4-Phenylcyclohexene analytical standard (≥96.0% GC purity) is ideal for developing and validating quantitative analytical methods such as GC-MS or HPLC for the detection and quantitation of volatile organic compounds (VOCs) in environmental or industrial samples. The certified purity, proton NMR structural confirmation, and defined 36-month expiry period ensure method accuracy, traceability, and long-term reliability .

Synthetic Intermediate for Heck Arylation Reactions

This compound serves as a key intermediate or product in palladium-catalyzed Heck arylation reactions. When 4-phenylcyclohexene is the desired product, the use of a Pd/Al2O3 catalyst with dimethyldidodecylammonium lactate ionic liquid has been demonstrated to provide the highest productivity and selectivity . Researchers should procure high-purity starting materials to maximize reaction yield and minimize purification challenges.

Quality Control in Polymer and Latex Manufacturing

Given its formation as a trace by-product during styrene-butadiene latex production, 4-phenylcyclohexene is a relevant analytical target for quality control and emissions monitoring in the polymer industry [1]. The analytical standard grade is essential for accurately quantifying this specific VOC in complex matrices.

Reference Material for Spectroscopic Identification

The compound's well-defined physical properties, including refractive index (1.539-1.545) and documented NMR spectra , make it a suitable reference material for confirming the identity of unknown samples or verifying the structure of synthesized derivatives via comparative spectroscopy.

Technical Documentation Hub

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